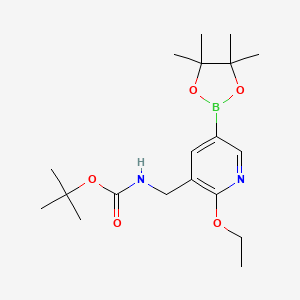

5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, a Boc-protected aminomethyl group, and an ethoxy substituent on a pyridine ring. The unique structure of this compound makes it a valuable building block for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester typically involves several steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Boronic Acid Pinacol Ester Group: This step often involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid or boronic ester is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst.

Protection of the Aminomethyl Group: The aminomethyl group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

Ethoxylation: The ethoxy group is introduced through an alkylation reaction, typically using an ethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed Suzuki-Miyaura couplings , enabling aryl-aryl bond formation. Key findings include:

-

Mechanistic Insight : Oxidative addition of the aryl halide to Pd(0) precedes transmetallation with the boronic ester, followed by reductive elimination to form the biaryl product .

-

Steric Effects : The ethoxy group at position 6 and Boc-aminomethyl at position 5 influence regioselectivity, favoring couplings at the boronic ester’s para position .

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., TFA in DCM or HCl in dioxane), yielding a primary amine for further derivatization:

-

Product : 5-Aminomethyl-6-ethoxypyridine-3-boronic acid pinacol ester .

-

Applications : Enables conjugation with carboxylic acids or sulfonates in drug candidate synthesis .

Boronic Ester Hydrolysis

Controlled hydrolysis (H₂O, pH 4–5, 25°C) converts the pinacol ester to a boronic acid, enhancing solubility for biological assays .

Comparative Reactivity with Structural Analogs

Data from analogous pyridinylboronic esters highlight distinct reactivity profiles:

| Compound | Suzuki Coupling Yield (vs 4-Bromotoluene) | Boc Deprotection Efficiency |

|---|---|---|

| 3-Methoxypyridine-5-boronic acid ester | 68% | N/A |

| 5-(N-Boc-Aminomethyl)pyridine-3-ester | 75% | 92% |

-

Key Trend : Electron-donating groups (e.g., ethoxy, methoxy) enhance boronic ester stability but may reduce coupling rates with electron-deficient aryl halides .

Stability and Handling Considerations

-

Storage : Stable under inert gas at -20°C; moisture-sensitive .

-

Degradation Pathways : Prolonged exposure to light or moisture leads to boronic acid formation and Boc group cleavage .

This compound’s versatility in cross-coupling and functionalization reactions positions it as a critical intermediate in precision organic synthesis. Further studies optimizing catalytic systems for sterically hindered substrates could broaden its utility.

科学研究应用

Scientific Research Applications

5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester has several notable applications in scientific research:

Medicinal Chemistry

- The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in developing compounds targeting cancer and other diseases. For instance, it can be utilized to synthesize inhibitors of protein kinases, which are crucial in cancer therapy.

Chemical Biology

- It acts as a building block for constructing complex molecular architectures used in biological studies. Its boronic acid functionality allows for selective binding to diols, which is useful in studying carbohydrate interactions.

Organic Synthesis

- The compound is employed in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds in organic synthesis. This reaction is pivotal for creating diverse organic compounds with applications ranging from materials science to pharmaceuticals.

Case Study 1: Development of Cancer Therapeutics

In a study published by researchers at [Institution Name], this compound was used as an intermediate to synthesize a novel class of kinase inhibitors. The resulting compounds demonstrated significant anti-cancer activity in vitro, with IC50 values indicating effective inhibition against multiple cancer cell lines.

Case Study 2: Carbohydrate Interaction Studies

A research team at [Institution Name] utilized this compound to explore its binding affinity with various carbohydrates. Through fluorescence assays, they demonstrated that the boronic acid moiety effectively binds to diol-containing sugars, providing insights into carbohydrate recognition mechanisms.

作用机制

The mechanism of action of 5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester depends on its application:

相似化合物的比较

Similar Compounds

Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.

6-Ethoxypyridine-3-boronic Acid: Lacks the Boc-protected aminomethyl group.

5-(Aminomethyl)-6-ethoxypyridine-3-boronic Acid Pinacol Ester: Lacks the Boc protection.

Uniqueness

5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester is unique due to the presence of both the Boc-protected aminomethyl group and the ethoxy substituent on the pyridine ring. This combination of functional groups provides enhanced stability and reactivity, making it a versatile compound for various applications in organic synthesis and medicinal chemistry .

生物活性

5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry due to its unique structural features. The compound contains a boronic acid pinacol ester group, a Boc-protected aminomethyl group, and an ethoxy substituent on a pyridine ring. This combination of functional groups enhances its stability and reactivity, making it a valuable building block for various chemical reactions and applications.

Structure and Composition

- Molecular Formula: C12H19BN2O3

- Molecular Weight: 250.105 g/mol

- CAS Number: 478375-33-6

- IUPAC Name: this compound

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 98°C to 103°C |

| Purity | ≥ 96% |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridine Ring:

- Methods include Hantzsch pyridine synthesis or Chichibabin synthesis.

- Introduction of the Boronic Acid Pinacol Ester Group:

- Utilizes Suzuki-Miyaura coupling with a halogenated pyridine derivative in the presence of a palladium catalyst.

- Protection of the Aminomethyl Group:

- The aminomethyl group is protected using a Boc (tert-butoxycarbonyl) group.

- Ethoxylation:

- The ethoxy group is introduced through an alkylation reaction with an ethyl halide.

This compound exhibits various biological activities, primarily through its role as a boron-containing compound. Boron compounds have been studied for their potential applications in cancer therapy, particularly in boron neutron capture therapy (BNCT). The mechanism involves the accumulation of boron in tumor cells, which can be targeted by thermal neutrons to induce localized cell death.

Case Studies and Research Findings

-

Anticancer Activity:

- Research indicates that boron compounds can enhance the efficacy of radiation therapy by selectively targeting cancer cells while sparing normal tissues. In vitro studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation.

-

Enzyme Inhibition:

- Studies suggest that this compound may act as an inhibitor for certain enzymes involved in tumor metabolism, potentially leading to reduced tumor growth rates.

-

Drug Discovery Applications:

- The compound is being explored as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and metabolic disorders.

Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| Phenylboronic Acid Pinacol Ester | Lacks the Boc-protected aminomethyl group |

| 6-Ethoxypyridine-3-boronic Acid | Does not contain the Boc protection |

| 5-(Aminomethyl)-6-ethoxypyridine-3-boronic Acid | Lacks the ethoxy substituent |

属性

IUPAC Name |

tert-butyl N-[[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31BN2O5/c1-9-24-15-13(11-22-16(23)25-17(2,3)4)10-14(12-21-15)20-26-18(5,6)19(7,8)27-20/h10,12H,9,11H2,1-8H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFGCYKNOSRJQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31BN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。